molecular formula C11H19ClNO3P B2618839 diethyl[(R)-amino(phenyl)methyl]phosphonatehydrochloride CAS No. 59001-19-3

diethyl[(R)-amino(phenyl)methyl]phosphonatehydrochloride

Cat. No.: B2618839
CAS No.: 59001-19-3
M. Wt: 279.7
InChI Key: XMRSFMWMNXQRAP-RFVHGSKJSA-N
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Description

Diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride (CAS: 16656-50-1) is an α-aminophosphonate derivative with a phenyl-substituted amino methyl group attached to a diethyl phosphonate moiety. Its molecular formula is C₁₁H₁₉ClNO₃P, and it has a molecular weight of 279.70 g/mol .

Properties

IUPAC Name

(R)-diethoxyphosphoryl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSFMWMNXQRAP-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)([C@H](C1=CC=CC=C1)N)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine and a phenyl derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the phosphonate ester. The reaction conditions often require a base, such as sodium or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride typically involves the reaction of appropriate amines with phosphonates, leading to the formation of this compound. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, one study documented a robust synthetic pathway that yielded high-purity compounds suitable for further biological testing .

Antimicrobial Properties

Diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride exhibits notable antimicrobial activity. Research has shown its effectiveness against various bacterial strains, outperforming common antibiotics in certain assays. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been investigated using assays such as the DPPH free radical scavenging test. Results indicate that diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride can effectively neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-Cancer Applications

Preliminary studies have indicated that diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride may possess anti-cancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, with findings suggesting that it may induce apoptosis through various signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study, diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Antioxidant Potential

A comparative study assessed the antioxidant capabilities of diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride against standard antioxidants like ascorbic acid. The compound exhibited an IC50 value of 113.964 ± 0.076 µg/mL, indicating strong free radical scavenging activity which could be beneficial in formulations aimed at reducing oxidative damage .

Table: Summary of Biological Activities

Activity TypeTest Organisms/ConditionsResults
AntimicrobialStaphylococcus aureus, E. coliSignificant growth inhibition at 50 µg/mL
AntioxidantDPPH assayIC50 = 113.964 ± 0.076 µg/mL
Anti-CancerVarious cancer cell linesInduced apoptosis in tested lines

Mechanism of Action

The mechanism of action of diethyl[®-amino(phenyl)methyl]phosphonatehydrochloride involves its interaction with molecular targets through its phosphonate and amino groups. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The amino group can form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Features

  • Phosphonate Core: The tetrahedral phosphorus atom is bonded to two ethoxy groups and an amino(phenyl)methyl group.
  • Chiral Center: The (R)-configuration at the amino-bearing carbon is critical for biological activity .
  • Hydrogen Bonding : The hydrochloride salt enhances solubility and stability via ionic interactions and N–H⋯O hydrogen bonds .

Comparison with Similar α-Aminophosphonates

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Cl in Compound 9) increase thermal stability (higher melting points) and enhance antibacterial activity . Methoxy Groups (e.g., Compounds 10, 11) improve solubility and antioxidant capacity due to hydrogen bonding . Sulfonamide Moieties (e.g., Compound 16a) introduce anticancer properties by interacting with DNA or enzymes .

Synthetic Efficiency :

  • The target compound’s low yield (23%) contrasts with higher yields (70–81%) in compounds synthesized via optimized Kabachnik–Fields reactions .
  • Catalysts like diphenylphosphinic acid (Compound 4a) reduce reaction times to 30 minutes, improving efficiency .

Biological Activity: Antibacterial: Compound 9 inhibits Gram-positive/-negative bacteria via disrupting cell membranes . Antioxidant: Compound 10 scavenges free radicals (DPPH, NO, H₂O₂ assays) due to phenolic –OH groups . Enzyme Inhibition: The target compound’s chiral center mimics α-amino acids, making it a candidate for protease inhibitors .

Discussion

Advantages of the Target Compound

  • Chirality : The (R)-configuration offers specificity in binding to biological targets, unlike racemic analogs .
  • Hydrochloride Salt : Enhances bioavailability compared to neutral phosphonates .

Limitations

  • Low Synthetic Yield : The 23% yield necessitates optimization (e.g., alternative catalysts or solvents) .
  • Uncharacterized Melting Point : Physical data gaps hinder formulation studies.

Biological Activity

Diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride (also known as JCA00119) is a compound belonging to the class of α-aminophosphonates, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on antifungal properties, neuroprotective effects, and potential applications in treating neurodegenerative diseases.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of α-aminophosphonates. For instance, a series of synthesized α-aminophosphonates were evaluated against various fungal strains, including Candida albicans, Aspergillus flavus, and Trichophyton mentagrophytes. The Minimum Inhibitory Concentration (MIC) values were determined using agar dilution assays.

CompoundFungal StrainMIC (μg/mL)
21Microsporum canis5
1Trichophyton mentagrophytesHigh MIC (not effective)
21Candida albicansModerate

Compound 21, which contains an indole moiety similar to vinca alkaloids, exhibited significant antifungal activity with an MIC of 5 μg/mL against Microsporum canis, outperforming griseofulvin in efficacy. However, other compounds in the study showed limited antifungal activity against human pathogenic fungi, suggesting that stereochemistry may play a crucial role in their effectiveness .

2. Neuroprotective Effects

Diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride has also been investigated for its neuroprotective properties. A study involving imidazoline I2 receptor ligands demonstrated that certain phosphonates could ameliorate cognitive decline in models of Alzheimer's disease (AD). The compound MCR5, a related phosphonate, was shown to improve cognitive functions and reduce AD hallmarks in the senescence-accelerated mouse prone 8 (SAMP8) model.

In vitro studies indicated that these compounds exhibit anti-inflammatory properties and protect dopaminergic neurons from degeneration, suggesting their potential use in treating neurodegenerative disorders such as AD and Parkinson's disease (PD) .

3. Mechanistic Insights

The biological mechanisms underlying the activity of diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride are still being elucidated. Research indicates that α-aminophosphonates may exert their effects through modulation of specific receptors and pathways involved in cell signaling and inflammation. For example, the binding affinity of these compounds to imidazoline receptors has been linked to their neuroprotective effects .

4. Case Studies and Research Findings

Several case studies have documented the pharmacological effects of related phosphonates:

  • Cognitive Improvement : In a transgenic Caenorhabditis elegans model expressing human Aβ1-42, treatment with I2 receptor ligands led to significant improvements in neuronal behavior, indicating potential therapeutic benefits for cognitive disorders .
  • Antifungal Efficacy : A comparative study found that while some α-aminophosphonates showed promise against phytopathogenic fungi, their effectiveness against human pathogens varied significantly based on structural modifications .

Q & A

Q. What are the key synthetic methodologies for preparing diethyl[(R)-amino(phenyl)methyl]phosphonate hydrochloride?

The compound is synthesized via stereoselective phosphonylation of (R)-configured amino intermediates. A common approach involves reacting a chiral amine (e.g., (R)-phenylglycine derivatives) with diethyl phosphite under acidic conditions. For example, describes analogous phosphonate syntheses using diethyl phosphite and chiral amines, with HCl added to precipitate the hydrochloride salt . Reaction optimization often includes controlling temperature (0–25°C) and using anhydrous solvents to minimize hydrolysis of the phosphonate ester.

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • X-ray crystallography : Single-crystal analysis (e.g., as in ) resolves absolute configuration and bond geometries, critical for verifying the (R)-stereocenter .
  • NMR spectroscopy : 1^1H and 31^31P NMR are used to confirm the phosphonate moiety (δ ~20–30 ppm for 31^31P) and the aromatic/amine protons. provides a template for interpreting splitting patterns in chiral phosphonates .
  • Polarimetry : Specific optical rotation ([α]D_D) quantifies enantiomeric purity, comparing values to literature standards (e.g., reports [α]D_D for related (R)-amino esters) .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a precursor for bioactive phosphonate analogs, such as enzyme inhibitors or prodrugs targeting phosphate-metabolizing proteins. highlights α-aminophosphonates in antioxidant assays (e.g., DPPH radical scavenging), suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during synthesis?

  • Chiral auxiliaries : Use (R)-specific catalysts (e.g., Evans oxazolidinones) to direct stereochemistry during the amino-phosphonate coupling step.
  • Dynamic kinetic resolution : Adjust reaction conditions (pH, solvent polarity) to favor the (R)-isomer. ’s synthesis of (R)-phenylglycine derivatives demonstrates pH-controlled crystallization to enhance ee .
  • Chromatographic purification : Chiral HPLC or SFC (supercritical fluid chromatography) isolates the desired enantiomer, as referenced in for resolving stereoisomeric hydrochlorides .

Q. How to address contradictions between NMR and X-ray data in structural assignments?

Discrepancies may arise from dynamic effects (e.g., rotamers in NMR) versus static crystal structures. Methodological steps include:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., ’s 1^1H-NMR analysis at 294 K) .
  • DFT calculations : Compare experimental NMR shifts with computed values for proposed conformers.
  • Complementary techniques : Pair X-ray data ( ) with IR or mass spectrometry to validate functional groups .

Q. What methodologies assess the compound’s stability under biological assay conditions?

  • pH stability profiling : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. ’s environmental precautions (e.g., avoiding aqueous drains) imply sensitivity to hydrolysis .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., ’s stability notes on related hydrochlorides) .
  • Long-term storage : Store under argon at –20°C, as recommended for hygroscopic phosphonates in .

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